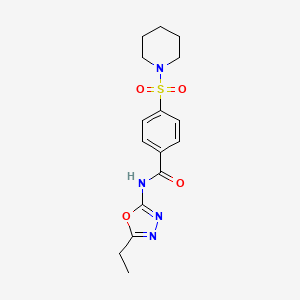

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-2-14-18-19-16(24-14)17-15(21)12-6-8-13(9-7-12)25(22,23)20-10-4-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJANAAKXQJBCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that integrates the oxadiazole moiety with a piperidine and sulfonamide structure. This combination has been explored for various biological activities, including antimicrobial, anticancer, and insecticidal properties. This article reviews the available literature on the biological activity of this compound, highlighting significant findings from various studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and features a 1,3,4-oxadiazole ring linked to a piperidine and a sulfonamide group. The presence of these functional groups is crucial for its biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing the oxadiazole moiety. For instance:

- Study Findings : A study conducted by Hira et al. demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) indicated that the introduction of electron-withdrawing groups enhanced activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- In Vitro Studies : In vitro cytotoxicity assays revealed that this compound exhibited significant growth inhibition in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A431 | 10.5 | Doxorubicin |

| Jurkat | 12.0 | Doxorubicin |

Insecticidal Activity

Research into the insecticidal properties of this compound shows promising results:

- Activity Assessment : A study indicated that the amide bond in oxadiazole derivatives plays a pivotal role in insecticidal activity by interacting with specific receptors in target insects .

| Compound | Target Insect | EC50 (µg/mL) |

|---|---|---|

| 10f | Aedes aegypti | 14.44 |

| 12b | Culex pipiens | 18.30 |

Case Studies

One notable case study involved synthesizing a series of benzamides containing the oxadiazole moiety to evaluate their biological activities comprehensively:

- Synthesis and Evaluation : The synthesis involved multiple steps leading to compounds that were tested for their antibacterial and anticancer properties.

- Results : The compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria and showed cytotoxic effects on cancer cell lines as outlined above .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacement of the ethyl group with bulkier substituents (e.g., cyclohexyl in Compound 52 ) reduces solubility but may enhance target affinity. Conversely, electron-withdrawing groups (e.g., 5-chlorothiophene in ) improve antibacterial activity.

- Piperidinylsulfonyl vs.

Antifungal and Antibacterial Activity

- The target compound’s piperidinylsulfonyl group shares structural homology with VNI derivatives (e.g., Compound 10 ), which inhibit fungal sterol 14α-demethylase (CYP51). However, its ethyl-oxadiazole core differs from VNI’s imidazole ring, likely altering binding kinetics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

The synthesis typically involves coupling reactions between a 1,3,4-oxadiazole intermediate and a sulfonyl-substituted benzamide. A general procedure (e.g., "Procedure B" in ) utilizes:

- Step 1 : Activation of 3-(piperidin-1-sulfonyl)benzoic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) to form the acyl chloride intermediate.

- Step 2 : Reaction with 5-ethyl-1,3,4-oxadiazol-2-amine in the presence of pyridine and molecular sieves (4Å), followed by purification via column chromatography .

Yield optimization may require adjusting stoichiometry or reaction time, as yields for analogous compounds range from 5% to 62% depending on substituents (e.g., 5% for compound 37 in ) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., sulfonyl and oxadiazole peaks).

- Mass spectrometry (ESI-MS/APCI-MS) : Molecular ion peaks (e.g., m/z 331.2 [M]+ for compound 37 in ) verify molecular weight.

- HPLC : Retention times (e.g., 12.527 min for compound 37) and purity (>95%) are critical for biological testing .

Advanced Research Questions

Q. How does the 5-ethyl substituent on the oxadiazole ring influence the compound's inhibitory activity against target enzymes like CYP51?

The ethyl group enhances lipophilicity, potentially improving membrane permeability and target binding. In CYP51 inhibitors (e.g., VNI derivatives in ), alkyl/aryl substituents on oxadiazole increase affinity for the enzyme’s hydrophobic binding pocket. For example:

- Steric effects : Bulky substituents (e.g., phenyl) may hinder binding, while smaller groups (ethyl) optimize cavity fit.

- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize interactions with catalytic heme iron.

Comparative studies show EC values for similar oxadiazole derivatives range from 0.8 nM to >1 µM, depending on substituents .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from:

- Enzyme source variability : Inhibitory potency against Aspergillus fumigatus CYP51 vs. Trypanosoma cruzi CYP51 can differ due to active-site mutations.

- Cellular vs. enzymatic assays : Off-target effects in whole-cell assays (e.g., membrane permeability) may mask true enzymatic inhibition.

Methodological solutions :

Mechanistic and Structural Questions

Q. How does the piperidin-1-ylsulfonyl group contribute to the compound's pharmacokinetic profile?

The sulfonyl group:

- Enhances metabolic stability by resisting cytochrome P450 oxidation.

- Introduces hydrogen-bonding interactions with active-site residues (e.g., Tyr-140 in CYP51).

Pharmacokinetic studies of VNI analogs () show oral bioavailability >80% and half-life >6 hours in murine models, attributed to sulfonyl-mediated stability .

Q. Can this compound serve as a ligand for transition-metal complexes in catalytic studies?

Yes. The oxadiazole nitrogen atoms and sulfonyl oxygen are potential coordination sites. For example:

- Copper(II) complexes of analogous oxadiazoles () exhibit square-planar geometry, confirmed by UV-Vis and ESR spectroscopy.

- Applications include catalytic oxidation reactions or antimicrobial activity enhancement .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.